![molecular formula C22H13F2NO3 B6568785 2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 921784-97-6](/img/structure/B6568785.png)

2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

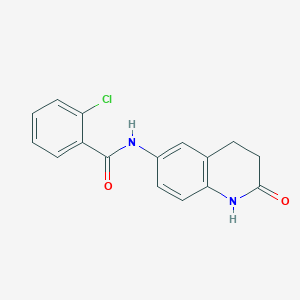

This compound is a derivative of benzamide, which is an amide derivative of benzoic acid. It features a chromen-6-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The compound also contains two fluorine atoms, one attached to the benzamide moiety and the other to the chromen-6-yl moiety .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-6-yl ring, the benzamide moiety, and the fluorine atoms. The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atoms could influence properties like electronegativity and polarity . The amide group could participate in hydrogen bonding, influencing properties like solubility .Aplicaciones Científicas De Investigación

- Benzamides, including this compound, play a crucial role in organic synthesis. Researchers have explored their utility as intermediates in the preparation of more complex molecules. In pharmaceutical research, benzamides serve as building blocks for drug development due to their diverse reactivity and structural versatility .

- Scientists have investigated the crystal structures of halogenated benzamides, including 2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide . These studies contribute to our understanding of molecular arrangements and intermolecular interactions. The isomer Fo24 (2,4-difluorinated) has been characterized, shedding light on its chemical properties and potential applications .

- Benzamides find applications in biochemistry and biopolymers. Their interactions with biological macromolecules, such as proteins and nucleic acids, are of interest. Researchers explore how these compounds modulate biological processes and potentially serve as therapeutic agents .

- Investigating the reactivity of benzamides provides insights into reaction mechanisms. Researchers study their behavior under various conditions, including catalysis and functional group transformations. This knowledge informs synthetic strategies and helps design efficient synthetic routes .

- 2-(4-Fluorobenzoyl)benzoic acid , a related compound, serves as a starting reagent for synthesizing HSGAG-mimetic compounds. These mimetics mimic the structure of heparan sulfate, a biologically important glycosaminoglycan involved in cell signaling, inflammation, and tissue repair .

- Sigma-Aldrich provides 2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide as part of a collection of rare and unique chemicals for early discovery researchers. While analytical data may not be available, its novelty and potential applications make it an intriguing compound for further investigation .

Organic Synthesis and Pharmaceuticals

Structural Science and Crystallography

Biopolymers and Biochemistry

Synthetic Chemistry and Reaction Mechanisms

Heparan Sulfate Glycosaminoglycans (HSGAG)-Mimetic Compounds

Early Discovery Research and Rare Chemicals

Propiedades

IUPAC Name |

2-fluoro-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2NO3/c23-14-7-5-13(6-8-14)21-12-19(26)17-11-15(9-10-20(17)28-21)25-22(27)16-3-1-2-4-18(16)24/h1-12H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSYLPRDFOLUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6568704.png)

![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568708.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6568715.png)

![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568722.png)

![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568727.png)

![8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline](/img/structure/B6568732.png)

![2-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6568748.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6568766.png)

![2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568771.png)

![2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568791.png)

![2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568805.png)

![N-[(2-chlorophenyl)methyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568808.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6568811.png)